molecular formula C22H15NO3 B11102075 N-(biphenyl-4-yl)-2-oxo-2H-chromene-3-carboxamide

N-(biphenyl-4-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11102075
M. Wt: 341.4 g/mol
InChI Key: CUOCEWDCAYRACC-UHFFFAOYSA-N
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Description

N-{[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a biphenyl group and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthesis techniques such as continuous flow chemistry or batch processing. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is crucial for monitoring the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-{[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives and chromene-based molecules. Examples include:

Uniqueness

N-{[1,1’-BIPHENYL]-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its combined biphenyl and chromene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .

Properties

Molecular Formula

C22H15NO3

Molecular Weight

341.4 g/mol

IUPAC Name

2-oxo-N-(4-phenylphenyl)chromene-3-carboxamide

InChI

InChI=1S/C22H15NO3/c24-21(19-14-17-8-4-5-9-20(17)26-22(19)25)23-18-12-10-16(11-13-18)15-6-2-1-3-7-15/h1-14H,(H,23,24)

InChI Key

CUOCEWDCAYRACC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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